Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

Catalog No.
S622050
CAS No.
17631-68-4
M.F
C30H30EuF21O6
M. Wt
1037.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloct...

CAS Number

17631-68-4

Product Name

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

IUPAC Name

europium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

Molecular Formula

C30H30EuF21O6

Molecular Weight

1037.5 g/mol

InChI

InChI=1S/3C10H10F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3

InChI Key

WMCWALYBYIMOOA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu]

Synonyms

Eu(fod)3, tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III), tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu+3]

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3]

The exact mass of the compound Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (CAS: 17631-68-4), commonly known as Eu(fod)3, is a highly lipophilic, fluorinated beta-diketonate complex. In industrial and laboratory procurement, it is primarily sourced as a paramagnetic NMR shift reagent, a mild Lewis acid catalyst for stereoselective synthesis, and a volatile precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) [1]. The incorporation of heptafluoropropyl groups significantly reduces intermolecular van der Waals forces and increases the Lewis acidity of the europium center compared to non-fluorinated analogs [2]. This structural modification renders Eu(fod)3 highly soluble in non-polar organic solvents and enables clean sublimation at moderate temperatures, establishing it as a critical functional material over basic inorganic europium salts [1].

Substituting Eu(fod)3 with non-fluorinated beta-diketonates like Eu(dpm)3 or inorganic salts like EuCl3 often leads to process failures in specialized applications [1]. Inorganic europium salts are entirely insoluble in non-polar organic solvents and non-volatile, rendering them useless for organic-phase homogeneous catalysis or MOCVD. While Eu(dpm)3 is soluble and volatile, its lack of electron-withdrawing fluorine groups results in weaker Lewis acidity; consequently, it fails to sufficiently bind and shift the NMR signals of weak Lewis bases such as ethers or sterically hindered esters [2]. Furthermore, in catalytic cycloadditions, replacing the mild, chelation-controlled Eu(fod)3 with stronger Lewis acids like scandium triflate frequently causes unwanted side reactions, such as substrate polymerization or aldol condensation, destroying chemoselectivity and yield [3].

Enhanced Lewis Acidity for NMR Shift Resolution of Weak Bases

Eu(fod)3 is structurally designed with electron-withdrawing heptafluoropropyl groups, which significantly enhance the Lewis acidity of the central europium atom compared to the non-fluorinated analog Eu(dpm)3 [1]. This increased acidity allows Eu(fod)3 to form much stronger adducts with weak Lewis bases, such as ethers, esters, and polyfunctional natural products. Consequently, Eu(fod)3 induces substantially larger downfield paramagnetic shifts at equivalent concentrations, resolving complex overlapping proton signals that Eu(dpm)3 leaves obscured [1].

Evidence DimensionBinding affinity and induced paramagnetic shift magnitude for weak Lewis bases
Target Compound DataProvides large, resolvable downfield shifts for weak donors (e.g., ethers, esters) due to higher dissociation constants of the substrate-reagent adduct
Comparator Or BaselineEu(dpm)3 (weaker Lewis acid, insufficient shift for weak bases)
Quantified DifferenceResolves signals of weak Lewis bases at lower molar equivalents than Eu(dpm)3
Conditions1H-NMR in non-polar solvents (e.g., CDCl3, CCl4) at ambient temperature

For analytical procurement, Eu(fod)3 is the mandatory choice when elucidating the structures of weakly basic or sterically hindered organic molecules where standard shift reagents fail.

High Volatility for Low-Temperature MOCVD Processes

The fluorinated ligands in Eu(fod)3 minimize intermolecular van der Waals interactions, granting the complex higher thermal stability and volatility compared to non-fluorinated europium beta-diketonates or inorganic salts [1]. While basic europium salts decompose before vaporizing, Eu(fod)3 sublimes cleanly at moderate temperatures (typically >150 °C under vacuum). This allows for highly controlled, gas-phase transport of europium without premature thermal degradation, ensuring high-purity deposition of Eu-doped luminescent thin films [1].

Evidence DimensionSublimation temperature and vapor-phase stability
Target Compound DataClean sublimation at ~150-200 °C under vacuum without thermal decomposition
Comparator Or BaselineInorganic europium salts (e.g., Eu(NO3)3) and non-fluorinated Eu(acac)3
Quantified DifferenceAchieves stable vapor pressure at temperatures where inorganic salts remain solid or decompose
ConditionsVacuum sublimation for Metal-Organic Chemical Vapor Deposition (MOCVD)

Buyers sourcing precursors for Eu-doped optoelectronic films must select Eu(fod)3 to ensure consistent vapor pressure and prevent carbon/oxygen contamination from thermal breakdown.

Mild Chelation Control in Stereoselective Cycloadditions

In complex organic synthesis, such as hetero-Diels-Alder reactions or nitrone cycloadditions, strong Lewis acids often catalyze unwanted side reactions. Eu(fod)3 acts as a mild, highly selective Lewis acid that coordinates strongly to specific functional groups without over-activating the substrate [1]. In comparative studies of nitrone cycloadditions, the addition of 1 equivalent of Eu(fod)3 improved the trans:cis diastereoselectivity to >98:2, whereas uncatalyzed reactions yielded only 72:28, and stronger Lewis acids caused degradation [1].

Evidence DimensionDiastereoselectivity (trans:cis ratio) and chemoselectivity in cycloadditions
Target Compound Data>98:2 trans:cis selectivity with high yield and no substrate degradation
Comparator Or BaselineUncatalyzed baseline (72:28 ratio) or stronger Lewis acids (e.g., Sc(OTf)3) which risk aldol side-products
Quantified Difference>26% improvement in diastereomeric excess and elimination of Lewis-acid-induced side reactions
Conditions1,3-dipolar cycloaddition of nitrones with vinyl ethers at room temperature

Process chemists must procure Eu(fod)3 when synthesizing complex natural products or pharmaceuticals where strict stereocontrol is required and substrates are sensitive to harsh Lewis acids.

Higher Solubility in Non-Polar Organic Solvents

The highly lipophilic tert-butyl and heptafluoropropyl groups of Eu(fod)3 render it highly soluble in non-polar organic solvents like chloroform, carbon tetrachloride, and benzene . This is a stark contrast to inorganic europium salts (e.g., EuCl3), which are entirely insoluble in these media. Furthermore, Eu(fod)3 exhibits higher solubility than the non-fluorinated Eu(dpm)3, preventing the precipitation of reagent-substrate adducts during high-concentration NMR studies or catalytic processes .

Evidence DimensionSolubility limit in non-polar halogenated and aromatic solvents
Target Compound DataHighly soluble in CDCl3, CCl4, and benzene, forming stable homogeneous solutions
Comparator Or BaselineEuCl3 (insoluble) and Eu(dpm)3 (lower solubility limit)
Quantified DifferenceEnables high-concentration homogeneous reactions and NMR sampling where comparators precipitate or fail to dissolve
ConditionsStandard laboratory conditions (20-25 °C) in non-polar organic solvents

For workflows requiring non-polar solvent environments, Eu(fod)3 eliminates the handling issues, heterogeneous reaction kinetics, and signal broadening associated with less soluble europium sources.

Precursor for MOCVD of Europium-Doped Optoelectronics

Directly leveraging its high volatility and thermal stability, Eu(fod)3 is a highly effective precursor for depositing Eu-doped thin films, such as europium oxyfluoride (EuOF) nanoceramics or luminescent oxide layers [1]. Its ability to sublime cleanly at low temperatures prevents precursor degradation, ensuring high-purity, highly luminescent coatings for displays and photonic devices.

Paramagnetic Shift Reagent for Complex Structural Elucidation

Utilizing its enhanced Lewis acidity and higher solubility in non-polar solvents, Eu(fod)3 is the reagent of choice for 1H and 13C NMR analysis of complex, weakly basic organic molecules (e.g., natural product ethers, hindered esters) [2]. It resolves overlapping multiplets by inducing large downfield shifts without the signal broadening or precipitation issues encountered with Eu(dpm)3.

Mild Lewis Acid Catalyst for Stereoselective Synthesis

Based on its ability to provide strict chelation control without over-activating sensitive substrates, Eu(fod)3 is highly effective in catalyzing hetero-Diels-Alder reactions and 1,3-dipolar cycloadditions [3]. It is procured by synthetic chemists to achieve >98% diastereoselectivity in the synthesis of complex pharmaceuticals and natural products where stronger Lewis acids would cause substrate decomposition or unwanted side reactions.

Hydrogen Bond Acceptor Count

30

Exact Mass

1038.09194 g/mol

Monoisotopic Mass

1038.09194 g/mol

Heavy Atom Count

58

Other CAS

37506-71-1
17631-68-4

Dates

Last modified: 08-15-2023

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